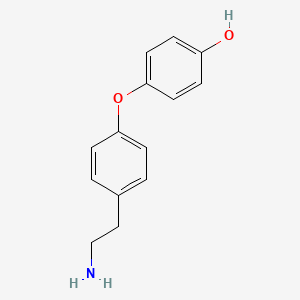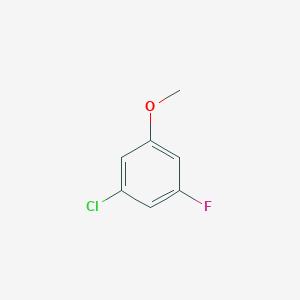
Thyronamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyronamines (TAMs) are a class of endogenous signaling compounds that exhibit structural similarity to the thyroid hormone L-thyroxine . They were initially discovered in the early 1950s and have been the focus of basic and clinical research due to their numerous prompt pharmacological effects . These effects include metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass .
Synthesis Analysis
The proposed biosynthesis of thyronamines from thyroid hormones would require decarboxylation and more or less extensive deiodination . Deiodinases (Dio1, Dio2, and Dio3) catalyze the removal of iodine from their substrates .Molecular Structure Analysis
Thyronamines’ structure is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except that thyronamines do not possess a carboxylate group . Two representatives of thyronamines, namely 3-iodothyronamine (3-T 1 AM) and thyronamine (T 0 AM), have been detected in vivo .Chemical Reactions Analysis
Thyronamines interact with a class of G protein-coupled receptors called trace-amine associated receptors . They also interact with several aminergic receptors and non-GPCR targets such as transient receptor potential channels, mitochondrial proteins, and the serum thyronamine-binding protein apolipoprotein B100 .Physical And Chemical Properties Analysis
The physical and chemical properties of thyronamines are largely determined by their chemical structure, which is identical to that of thyroid hormone and deiodinated thyroid hormone derivatives, except for the absence of a carboxylate group .Mécanisme D'action
Thyronamines have been shown to induce various prompt effects, such as metabolic depression, hypothermia, negative chronotropy, negative inotropy, hyperglycemia, reduction of the respiratory quotient, ketonuria, and reduction of fat mass . They have also revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke .
Orientations Futures
Thyronamines have already revealed promising therapeutic potential because they represent the only endogenous compounds inducing hypothermia as a prophylactic or acute treatment of stroke . Future research will likely focus on further elucidating the physiological roles of thyronamines and exploring their therapeutic potential .
Propriétés
Numéro CAS |
500-78-7 |
|---|---|
Nom du produit |
Thyronamine |
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
4-[4-(2-aminoethyl)phenoxy]phenol |
InChI |
InChI=1S/C14H15NO2/c15-10-9-11-1-5-13(6-2-11)17-14-7-3-12(16)4-8-14/h1-8,16H,9-10,15H2 |
Clé InChI |
OVUVNKDANCKDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
SMILES canonique |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)O |
Autres numéros CAS |
500-78-7 |
Synonymes |
HCl of thyronamine p-(p-(2-aminoethyl)phenoxy)phenol thyronamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[4-[2-Hydroxy-3-(2-prop-2-enylphenoxy)propyl]-1-piperazinyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1227373.png)

![{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-YL]thio}acetic acid](/img/structure/B1227376.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B1227378.png)
![1-[2-(Hydroxymethyl)-1-benzimidazolyl]-3-(1-indolyl)-2-propanol](/img/structure/B1227380.png)
![2-[3-[2-furanyl(oxo)methyl]-1-indolyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1227381.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2,4-dichlorobenzamide](/img/structure/B1227382.png)
![2-[(3-Butan-2-yl-4-oxo-2-quinazolinyl)thio]propanenitrile](/img/structure/B1227383.png)
![N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]-2-furancarboxamide](/img/structure/B1227385.png)

![N-[(3,5-dimethoxyanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1227390.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)